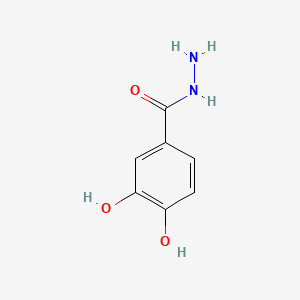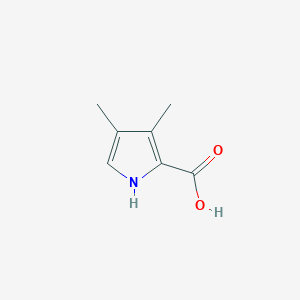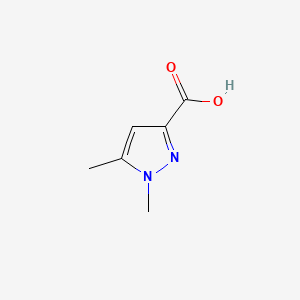![molecular formula C10H9N3O2S B1297055 (5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 58755-01-4](/img/structure/B1297055.png)
(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
Descripción general
Descripción
“(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C10H9N3O2S and a molecular weight of 235.26 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group attached to the 5-position of a 1,2,4-triazole ring, which is further linked to an acetic acid moiety through a sulfanyl group .Aplicaciones Científicas De Investigación
Acid-Base Properties and Biological Activity
A study by Kaplaushenko (2014) focused on synthesizing 1,2,4-triazole-3-ylthioacetic acids, including variations like (5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid. The research examined their acid-base properties by determining the pKa constants through potentiometric titration. These studies are essential for understanding the biological activity of these compounds, as the ionization constants influence their absorption in the stomach, impacting their effectiveness in oral administration forms (Kaplaushenko, 2014).
Antimicrobial Activity
Mahyavanshi, Shukla, and Parmar (2017) synthesized derivatives of this compound and evaluated their antimicrobial activity. They used various techniques like FT-IR, Mass, and 1H-NMR spectroscopy for compound characterization. These derivatives were tested in vitro for antibacterial and antifungal activity, highlighting their potential use in combating microbial infections (Mahyavanshi et al., 2017).
Molecular Structure and Tautomerism
Zubatyuk et al. (2008) investigated the molecular structure and tautomerism of similar compounds, specifically (5-methyl-1H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid (MTSA). Using experimental (X-ray diffraction) and theoretical methods (B3LYP/aug-cc-pVDZ), they found that in the solid state, MTSA exists in N1H tautomeric form. This research contributes to understanding the stability and structural properties of these compounds, which can influence their biological activity and potential applications (Zubatyuk et al., 2008).
Synthesis of Novel Derivatives
Fathalla (2015) worked on synthesizing methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates by reacting 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with amino acid esters. This research is significant for creating new chemical entities that could have various applications, including potential pharmaceutical uses (Fathalla, 2015).
Direcciones Futuras
The future directions for “(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of more efficient and green synthetic methods for these compounds could be a focus of future research .
Mecanismo De Acción
Mode of Action
It is known that the compound is an inhibitor of the werner syndrome helicase (wrn) with an ic50 of 250 nm . It inhibits the ATPase activity of WRN helicase in a concentration-dependent manner
Result of Action
NSC631561 has been shown to induce apoptosis in HTLV-1-transformed leukemia cells . Treatment with NSC631561 induces S-phase cell cycle arrest, disruption of the mitochondrial membrane potential, and decreased expression of the anti-apoptotic factor Bcl-2 . These events are associated with the activation of caspase-3-dependent apoptosis in ATL cells .
Propiedades
IUPAC Name |
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-8(15)6-16-10-11-9(12-13-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGARSVWAUUWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327098 | |
| Record name | NSC631561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58755-01-4 | |
| Record name | NSC631561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)









